molecular formula C24H41NaO6 B1164892 Sodium cholate hydrate CAS No. 73163-53-8

Sodium cholate hydrate

Cat. No.: B1164892
CAS No.: 73163-53-8
M. Wt: 448.6 g/mol
InChI Key: MUVVIYFKOVLQHL-UHFFFAOYSA-M
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Description

Sodium cholate is a bile salt derived from cholic acid, a primary bile acid synthesized in the liver from cholesterol. It is an anionic detergent widely used in biochemical research for its ability to solubilize proteins and permeabilize membranes. Sodium cholate is known for its role in the emulsification and absorption of lipids in the digestive system .

Biochemical Analysis

Biochemical Properties

Sodium cholate hydrate is widely used in biochemical reactions due to its ability to solubilize membrane proteins and permeabilize membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the extraction of membrane proteins by disrupting the lipid bilayer, allowing proteins to be solubilized in aqueous solutions . This compound also interacts with phospholipids and cholesterol, forming mixed micelles that facilitate the study of membrane-associated processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to have concentration-dependent effects on breast cancer cells, promoting cell proliferation at lower concentrations and inducing apoptosis at higher concentrations . It also affects cell membrane fluidity and can activate kinases involved in cell signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms aggregates or micelles in aqueous solutions, which can solubilize insoluble molecules such as cholesterol and phospholipids . This compound also promotes the phosphorylation of AKT and the expression of cyclin D1, which are involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its solubilizing properties over extended periods, making it a reliable reagent for long-term experiments . Its effects on cell viability and proliferation can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can promote cell proliferation and survival, while at higher doses, it can induce cytotoxicity and apoptosis . These threshold effects are crucial for determining the appropriate dosage for experimental studies. High doses of this compound can also lead to adverse effects, such as sustained activation of stress-related kinases and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the breakdown of cholesterol in the liver. It downregulates cholesterol-7-α-hydroxylase, the rate-limiting step in bile acid synthesis . This compound also interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It forms micelles that facilitate its solubilization and transport across cell membranes . This compound’s water solubility allows it to be easily distributed in aqueous environments, making it effective for studying the effects of various substances on cell cultures .

Subcellular Localization

This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on membrane proteins and complexes . This compound’s ability to permeabilize membranes allows it to access intracellular targets and modulate their activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cholate can be synthesized through the saponification of cholic acid. The process involves the reaction of cholic acid with sodium hydroxide, resulting in the formation of sodium cholate and water. The reaction is typically carried out under controlled temperature and pH conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of sodium cholate often involves the extraction of cholic acid from bovine or ovine bile. The bile is collected, and cholic acid is isolated through a series of filtration, precipitation, and purification steps. The isolated cholic acid is then reacted with sodium hydroxide to produce sodium cholate .

Chemical Reactions Analysis

Types of Reactions: Sodium cholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVIYFKOVLQHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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